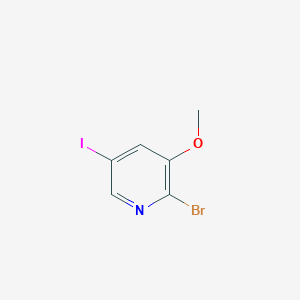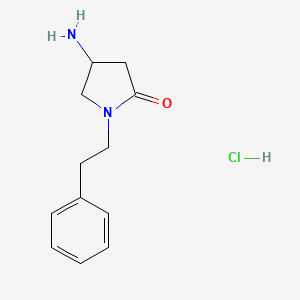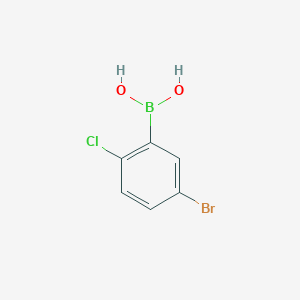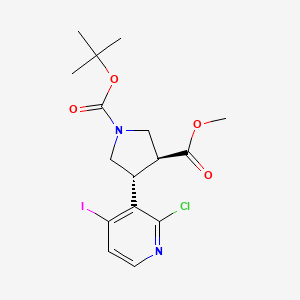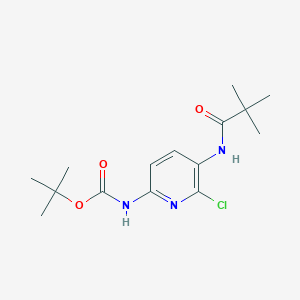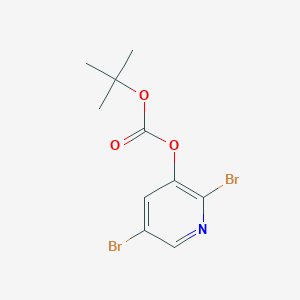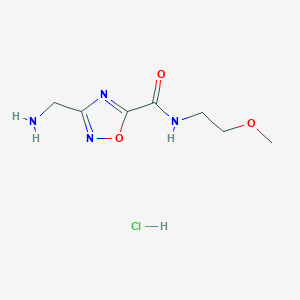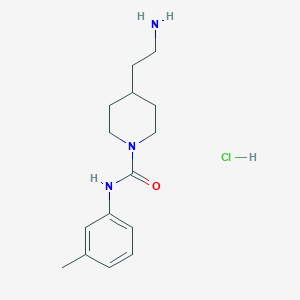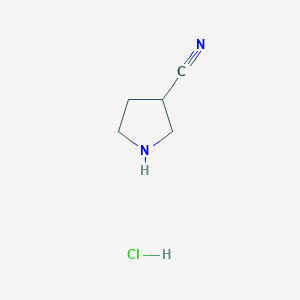
吡咯烷-3-腈盐酸盐
描述
Pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2 . It has a molecular weight of 132.59 g/mol . The IUPAC name for this compound is 3-pyrrolidinecarbonitrile hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including Pyrrolidine-3-carbonitrile hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Pyrrolidine-3-carbonitrile hydrochloride can be represented by the SMILES stringCl.N#CC1CCNC1 and the InChI string 1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H . Chemical Reactions Analysis
While specific chemical reactions involving Pyrrolidine-3-carbonitrile hydrochloride are not detailed in the search results, pyrrolidine compounds are known to be versatile in chemical reactions due to their nitrogen heterocycle .Physical And Chemical Properties Analysis
Pyrrolidine-3-carbonitrile hydrochloride has a molecular weight of 132.59 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 0 .科学研究应用
Drug Discovery and Development
Pyrrolidine rings are a common feature in many biologically active compounds due to their versatility and presence in various medicinal drugs. Pyrrolidine-3-carbonitrile hydrochloride can serve as a key intermediate in synthesizing novel compounds with potential therapeutic applications. Its structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .
Biological Activity Enhancement
The introduction of pyrrolidine-3-carbonitrile hydrochloride into drug candidates can enhance biological activity. For instance, replacing a non-stereochemical group with a stereochemical group in certain derivatives has been beneficial for the activity of new series of compounds targeting autoimmune diseases . This highlights the importance of the pyrrolidine ring in improving the efficacy of pharmaceuticals.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how structural changes in a molecule affect its biological activity. Pyrrolidine-3-carbonitrile hydrochloride can be used to create analogs with varying substituents, allowing researchers to investigate the influence of steric factors on biological activity. This can lead to the design of new compounds with optimized therapeutic profiles .
Anticancer Research
Pyrrolidine derivatives, including those derived from pyrrolidine-3-carbonitrile hydrochloride, have shown promise in anticancer research. They can be designed to target specific cancer cells or pathways, potentially leading to new treatments for various types of cancer .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrrolidine derivatives make them suitable for developing new anti-inflammatory drugs. Pyrrolidine-3-carbonitrile hydrochloride can be utilized to synthesize compounds that inhibit key inflammatory pathways, offering potential treatments for conditions like arthritis and other inflammatory diseases .
Antiviral and Antituberculosis Potential
Pyrrolidine derivatives have been explored for their antiviral and antituberculosis activities. By modifying the pyrrolidine-3-carbonitrile hydrochloride scaffold, researchers can create compounds that effectively combat viral infections, including HIV, and bacteria responsible for tuberculosis .
未来方向
Pyrrolidine compounds, including Pyrrolidine-3-carbonitrile hydrochloride, have shown promise in various areas of pharmacotherapy, including anticancer, anti-inflammatory, and antidiabetic agents . This suggests potential future directions for research and drug development involving these compounds.
作用机制
Target of Action
Pyrrolidine-3-carbonitrile hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been shown to interact with various targets, including enzymes, receptors, and proteins . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways . The exact interaction of Pyrrolidine-3-carbonitrile hydrochloride with its targets would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders . The exact pathways influenced by Pyrrolidine-3-carbonitrile hydrochloride would depend on its specific targets and mode of action.
Pharmacokinetics
It is suggested that pyrrolidine derivatives generally have good gastrointestinal absorption and can permeate the blood-brain barrier . The specific ADME properties of Pyrrolidine-3-carbonitrile hydrochloride would depend on its chemical structure and formulation.
Result of Action
Pyrrolidine derivatives have been shown to exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact effects of Pyrrolidine-3-carbonitrile hydrochloride would depend on its specific targets, mode of action, and biochemical pathways influenced.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives
属性
IUPAC Name |
pyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZZTJQNYGICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909873 | |
| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-3-carbonitrile hydrochloride | |
CAS RN |
10603-53-9, 1187930-86-4 | |
| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



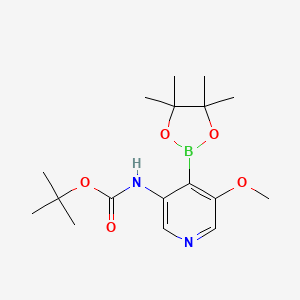

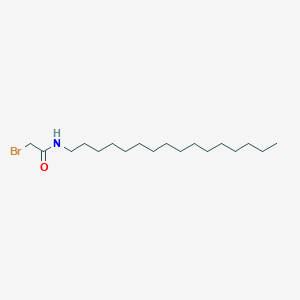
![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)

